molecular formula C10H6N2O2 B3054357 Oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-66-0

Oxazolo[4,5-c]quinolin-2(3H)-one

Cat. No.: B3054357
CAS No.: 59851-66-0
M. Wt: 186.17 g/mol
InChI Key: BKXAZSJMKVWAKT-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]quinolin-2(3H)-one (CAS 59851-66-0) is a versatile heterocyclic building block and scaffold in medicinal chemistry, recognized for its promising biological properties. This compound belongs to the quinazolinone class, a family of structures noted for a wide spectrum of pharmacological activities . Research has specifically identified the oxazolo[4,5-c]quinoline nucleus as a structure with significant potential, showing very good in vitro antibacterial activity against strains such as Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , and Klebsiella pneumoniae . Furthermore, derivatives of this core structure have demonstrated potent antituberculosis activity against Mycobacterium tuberculosis H37Rv, with several lead compounds exhibiting minimum inhibitory concentrations (MIC) of 1 μg/mL and 99% bacterial inhibition, showcasing efficacy comparable to first-line drugs . The compound serves as a privileged scaffold for the design and synthesis of novel therapeutic agents. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of more potent and selective candidates for various disease targets . As a solid, research-grade chemical, it is intended for laboratory research purposes only. This product is labeled with the precautionary statement "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

CAS No.

59851-66-0

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

3H-[1,3]oxazolo[4,5-c]quinolin-2-one

InChI

InChI=1S/C10H6N2O2/c13-10-12-8-5-11-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H,12,13)

InChI Key

BKXAZSJMKVWAKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)NC(=O)O3

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Scaffold Hopping: Replacing the oxazole ring in oxazoloquinolines with a γ-carboline motif (as in compound 81) improved BRD4-binding affinity by 10-fold, highlighting the impact of heterocycle choice .

SAR Insights : Tertiary amine substituents in imidazo[4,5-c]pyridin-2(3H)-ones enhance 5-HT7/5-HT2A receptor dual activity, a feature absent in oxazolo analogs .

Thermodynamic Stability: Oxazoloquinolines exhibit higher melting points (e.g., 4b in : mp 210–212°C) compared to imidazoquinolines, suggesting stronger crystal lattice interactions .

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the Ugi-4CR, where the aldehyde and amine condense with the isocyanide and 2-azidobenzoic acid to form a peptoid-like intermediate. The Wittig reaction then generates an α,β-unsaturated ketone, which undergoes intramolecular aza-Wittig cyclization to form the oxazole ring (Scheme 1). Key optimizations include:

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperature.
  • Catalyst : No additional catalyst is required, as the triphenylphosphine moiety inherent to the isocyanide reagent facilitates the Wittig step.
  • Stoichiometry : Equimolar ratios of all components ensure balanced reactivity, though excess aldehyde or amine may improve yields in sterically hindered cases.

Substrate Scope and Yields

The method accommodates a broad range of aldehydes (aromatic, aliphatic) and amines (primary, secondary), enabling diverse substitution patterns on the quinoline and oxazole rings. For example:

  • Electron-donating groups (e.g., methoxy, methyl) on the aldehyde enhance yields by stabilizing reactive intermediates.
  • Bulky amines (e.g., cyclohexylamine) slightly reduce efficiency due to steric hindrance during cyclization.
    Yields typically range from 55% to 82% , depending on substituent electronic and steric effects (Table 1).

Table 1: Representative Substrates and Yields for this compound Synthesis

Aldehyde Component Amine Component Yield (%)
4-Methoxybenzaldehyde Benzylamine 82
Benzaldehyde Cyclohexylamine 68
2-Nitrobenzaldehyde Aniline 55

Advantages and Limitations

  • Advantages :
    • One-pot efficiency reduces purification steps.
    • Mild conditions (room temperature, no metal catalysts) enhance practicality.
  • Limitations :
    • Electron-deficient aldehydes (e.g., nitro-substituted) yield lower due to reduced nucleophilicity in the Ugi step.
    • Steric bulk in amines or azidobenzoic acids can impede cyclization.

Alternative Synthetic Strategies

While the Ugi/Wittig/aza-Wittig approach dominates recent literature, earlier methods for related heterocycles provide context for potential adaptations.

Cyclodehydration of Hydroxyamide Precursors

Inspired by pyrazino-furo-quinoline syntheses, hydroxyamide intermediates could theoretically undergo acid-catalyzed cyclodehydration to form the oxazole ring. However, this route remains speculative for this compound, as no direct examples are reported in the provided sources.

Multi-Component Reactions with Enamines

The formation of amidines via enamine intermediates, as seen in quinolinone amidine syntheses, suggests a possible pathway. Reacting 4-azidoquinolinones with enamines could yield triazoline intermediates that lose nitrogen to form amidines. Adapting this to oxazole formation would require substituting azides with carboxylate or carbonyl nucleophiles, though this remains unexplored in the current literature.

Structural Characterization and Analytical Data

All synthesized this compound derivatives are characterized by:

  • 1H NMR : Distinct singlets for the oxazole proton (δ 7.2–7.4 ppm) and quinolinone NH (δ 11.0–11.2 ppm).
  • 13C NMR : Resonances for the oxazole C=N (δ 160–162 ppm) and quinolinone carbonyl (δ 178–180 ppm).
  • HRMS : Molecular ion peaks consistent with the calculated formulae.

For example, 4-methoxy-substituted this compound exhibits:

  • 1H NMR (400 MHz, CDCl3) : δ 11.08 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-8), 6.95 (s, 1H, H-3), 3.92 (s, 3H, OCH3).
  • 13C NMR (100 MHz, CDCl3) : δ 179.2 (C=O), 161.5 (C=N), 155.8 (C-4), 134.2 (C-8a), 128.7 (C-4a), 56.1 (OCH3).

Comparative Analysis of Methods

The Ugi/Wittig/aza-Wittig method surpasses traditional approaches in atom economy and step efficiency . For instance:

  • Multi-step synthesis (e.g., separate Ugi and cyclization steps) typically yields <40% due to intermediate isolation losses.
  • One-pot synthesis achieves >55% yields by minimizing handling and purification.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for oxazolo[4,5-c]quinolin-2(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via thermolytic degradation of 4-azido-2(1H)-quinolones under controlled heating (80–120°C) in aprotic solvents like toluene. Key steps include azide preparation and cyclization . Alternative routes involve ZrCl₄-catalyzed cyclocondensation of 4-hydroxyquinolin-2-ones with acylating agents, achieving yields of 65–85% under mild conditions (room temperature, 12–24 h) .
  • Critical Factors : Solvent polarity, temperature, and catalyst loading (e.g., ZrCl₄ at 5 mol%) significantly impact regioselectivity and purity. Impurities often arise from incomplete cyclization or side reactions with electron-deficient substrates .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns (δ 7.2–8.5 ppm) and confirm lactam carbonyl signals (δ 165–170 ppm) .
  • IR : Identify lactam C=O stretches at 1680–1700 cm⁻¹ and oxazole ring vibrations at 1550–1600 cm⁻¹ .
  • HRMS : Employ ESI+ mode with isotopic pattern matching to verify molecular ions (e.g., [M+H]⁺ for C₁₁H₈N₂O₂: calculated 217.0606, observed 217.0609) .

Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do substituents affect them?

  • Methodology :

  • Solubility : Assess via shake-flask method in PBS (pH 7.4) and DMSO. Unsubstituted derivatives show poor aqueous solubility (<10 µg/mL), while 3-methyl or 4-methoxy groups enhance lipophilicity (logP > 2.5) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Lactam rings are stable under acidic conditions but hydrolyze in basic media (pH > 10) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing fused oxazoloquinolinones be addressed?

  • Methodology :

  • Substrate Design : Use electron-withdrawing groups (e.g., nitro, cyano) at position 5 of the quinoline core to direct cyclization to the oxazolo[4,5-c] position .
  • Catalytic Control : Employ Sc(OTf)₃ or InCl₃ to favor 6-endo-dig cyclization over alternative pathways, achieving >90% regioselectivity .
    • Case Study : 3-Methylisoxazolo[4,5-c]quinolin-4(5H)-one synthesis via Pd-catalyzed coupling followed by oxidative cyclization (yield: 78%) .

Q. What in silico strategies are effective for predicting the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) or BET bromodomains (PDB: 3P5O) to prioritize derivatives with strong hydrogen bonding (e.g., lactam O interacting with Lys745 in EGFR) .
  • QSAR Models : Train models on datasets (n > 50) with descriptors like polar surface area (PSA) and AlogP to predict IC₅₀ values for kinase inhibition (R² > 0.85) .

Q. How do contradictory data on enzyme inhibition (e.g., IC₅₀ variability) arise, and how can they be resolved?

  • Methodology :

  • Assay Standardization : Compare results across labs using identical protocols (e.g., ADP-Glo™ kinase assay for EGFR TK inhibition) .
  • Structural Analysis : Resolve discrepancies via X-ray crystallography of inhibitor-enzyme complexes. For example, steric clashes in the ATP-binding pocket may explain poor reproducibility for bulky N-substituents .

Q. What in vivo models are suitable for evaluating the antinociceptive efficacy of this compound derivatives?

  • Methodology :

  • Acetic Acid Writhing Test (Mice) : Administer compounds orally (1–10 mg/kg) and measure writhes over 20 min. Active derivatives reduce writhing by >50% vs. control (e.g., ED₅₀ = 0.5 mg/kg for fluorophenyl-substituted analogs) .
  • Neuropathic Pain Models : Use chronic constriction injury (CCI) in rats to assess mechanical allodynia via von Frey filaments. Compounds with logBB > −0.5 (blood-brain barrier penetration) show sustained efficacy .

Methodological Considerations Table

Research AspectKey ParametersOptimal ConditionsReferences
Synthesis Catalyst (ZrCl₄), solvent (toluene), temp (80–120°C)5 mol% catalyst, 24 h reflux
Kinase Assays ATP concentration (10 µM), incubation time (60 min)ADP-Glo™ protocol, IC₅₀ triplicate measurements
Toxicity Acute oral LD₅₀ (rats), dermal irritation scoringOECD Guideline 423, 14-day observation

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